molecular formula C23H23ClN2O3S B3526122 N~2~-(2-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3526122
M. Wt: 443.0 g/mol
InChI Key: CJVQFSRPEPDXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N~2~-(2-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains several functional groups including a 2-chlorophenyl group, a 2-isopropylphenyl group, and a phenylsulfonyl group attached to a glycinamide core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the amide group. The aromatic rings would contribute to the compound’s rigidity and planarity, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could undergo various reactions depending on the conditions. For example, the chlorophenyl group could undergo further electrophilic aromatic substitution. The amide group could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the aromatic rings would likely make it relatively nonpolar and insoluble in water. The amide group could allow for some degree of solubility through hydrogen bonding .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The presence of the amide group and aromatic rings could allow it to interact with various enzymes and receptors .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on studying its pharmacological effects, optimizing its structure for better activity, and testing its safety and efficacy in clinical trials .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-17(2)19-12-6-8-14-21(19)25-23(27)16-26(22-15-9-7-13-20(22)24)30(28,29)18-10-4-3-5-11-18/h3-15,17H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVQFSRPEPDXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(2-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

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